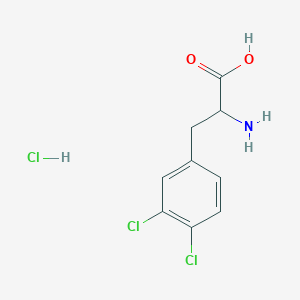
rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans (RtB-2,5-BHMP) is an organic compound that belongs to a family of compounds known as pyrrolidines. It is a chiral molecule, meaning that it has two distinct configurations, or “mirror” images, that are not superimposable on each other. RtB-2,5-BHMP has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments.
Scientific Research Applications
RtB-2,5-BHMP has a variety of applications in scientific research. It has been used as a chiral building block for the synthesis of novel molecules, such as amino acids and peptides. It has also been used to study the structure and function of proteins, as well as to study the mechanisms of enzyme-catalyzed reactions. In addition, RtB-2,5-BHMP can be used to study the structure and function of carbohydrates, lipids, and nucleic acids.
Mechanism of Action
RtB-2,5-BHMP is a chiral molecule, meaning that it has two distinct configurations, or “mirror” images, that are not superimposable on each other. This property allows it to interact with other chiral molecules, such as proteins and enzymes, in a specific manner. For example, RtB-2,5-BHMP can interact with an enzyme in such a way that it inhibits its activity, or it can interact with a protein in such a way that it alters its structure and function.
Biochemical and Physiological Effects
RtB-2,5-BHMP has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. Its biochemical and physiological effects have been studied in both in vitro and in vivo systems. In vitro studies have shown that RtB-2,5-BHMP can inhibit the activity of certain enzymes, such as proteases and phosphatases, and can also modulate the activity of certain proteins, such as transcription factors. In vivo studies have demonstrated that RtB-2,5-BHMP can modulate the expression of certain genes and affect the development of certain organs.
Advantages and Limitations for Lab Experiments
RtB-2,5-BHMP has several advantages for laboratory experiments. It is relatively easy to synthesize, and its chiral nature allows it to interact with other chiral molecules in a specific manner. In addition, its biochemical and physiological effects have been studied in both in vitro and in vivo systems, making it a useful tool for studying the structure and function of proteins, enzymes, and other molecules. However, there are also some limitations to using RtB-2,5-BHMP in laboratory experiments. For example, its effects on the structure and function of proteins and enzymes may be difficult to predict, and its effects on the expression of certain genes may be difficult to control.
Future Directions
The potential future directions for RtB-2,5-BHMP are numerous. It could be used to develop new drugs or to modify existing drugs. It could also be used to study the structure and function of proteins, enzymes, and other molecules, as well as to study the mechanisms of enzyme-catalyzed reactions. In addition, it could be used to study the biochemical and physiological effects of certain compounds, such as drugs, on cells and tissues. Finally, it could be used to develop new materials for use in medical devices and diagnostic tests.
Synthesis Methods
RtB-2,5-BHMP can be synthesized using a variety of methods, including a two-step process involving the reaction of 2,5-dihydroxymethylpyrrolidine and tert-butyl bromide, followed by the addition of a base. The first step involves the reaction of 2,5-dihydroxymethylpyrrolidine with tert-butyl bromide in an aqueous solution of acetic acid at room temperature. This reaction produces the desired product, RtB-2,5-BHMP, and a byproduct, tert-butyl alcohol. The second step involves the addition of a base, such as potassium hydroxide, to the reaction mixture. This step helps to remove the byproduct, tert-butyl alcohol, and purify the desired product, RtB-2,5-BHMP.
properties
IUPAC Name |
tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQFMICMBHKUSL-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@@H]1CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)


![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)